{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}(2-phenylethyl)amine
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Overview
Description
{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}(2-phenylethyl)amine is a complex organic compound that belongs to the class of thiazolotriazoles. This compound features a unique structure combining a thiazole ring and a triazole ring, which are known for their diverse biological activities. The presence of a bromophenyl group further enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}(2-phenylethyl)amine typically involves the cyclocondensation of 1,2,4-triazole-3-thiones with bromomalononitrile. The reaction is catalyzed by a base, such as potassium tert-butoxide, in a solvent like tert-butanol. The reaction conditions include refluxing the mixture for a specific period to ensure complete cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}(2-phenylethyl)amine can undergo various chemical reactions, including:
Electrophilic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, particularly at positions activated by the bromine atom.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, especially at the bromine-substituted phenyl ring.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated derivatives, while nucleophilic substitution can produce various substituted phenyl derivatives.
Scientific Research Applications
{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}(2-phenylethyl)amine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules with potential biological activities.
Medicine: The compound is investigated for its potential anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of {[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}(2-phenylethyl)amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation or inflammation pathways . The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate fully.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazoles: These compounds share a similar core structure but differ in the substitution pattern and specific functional groups.
1,2,4-Triazoles: These compounds are known for their diverse biological activities and are structurally related to the triazole ring in the compound.
Uniqueness
{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}(2-phenylethyl)amine is unique due to the combination of a thiazole ring, a triazole ring, and a bromophenyl group. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds. The presence of the bromophenyl group, in particular, enhances its potential as a bioactive molecule with applications in various fields of research.
Properties
IUPAC Name |
N-[[3-(4-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl]-2-phenylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4S/c20-16-8-6-15(7-9-16)18-22-23-19-24(18)13-17(25-19)12-21-11-10-14-4-2-1-3-5-14/h1-9,13,21H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVHLNPWXCMQSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CN3C(=NN=C3S2)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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